Ethyl 1-methyl-2-oxocyclopentanecarboxylate
Overview
Description
Ethyl 1-methyl-2-oxocyclopentanecarboxylate (EMOC) is an organic compound found in a variety of natural and synthetic products. It is a cyclic ester, which is formed by the reaction of an alcohol and carboxylic acid. EMOC is a colorless, odorless, and water-soluble compound. Its structure consists of a five-membered ring where the oxygen atom is connected to a methyl group. EMOC has a wide range of applications in the fields of biochemistry, pharmaceuticals, and materials science.
Scientific Research Applications
Catalytic Reduction and Ring Expansion
In a study by Mubarak, Barker, and Peters (2007), Ethyl 1-methyl-2-oxocyclopentanecarboxylate was involved in the catalytic reduction and ring expansion reactions. Nickel(I) salen catalysis was used for the reduction of various haloalkyl-2-oxocycloalkanecarboxylates, including this compound. This process led to the formation of ring-expanded products and dimers, showcasing the compound's utility in synthetic organic chemistry (Mubarak, Barker, & Peters, 2007).
Arylation Reactions
Pinhey and Rowe (1980) explored the chemistry of aryllead(IV) tricarboxylates, where Ethyl 2-oxocyclopentanecarboxylate, a related compound, was used in arylation reactions with aryllead triacetates. The study demonstrated efficient α-arylation of β-keto esters, highlighting the potential of these compounds in synthetic organic chemistry (Pinhey & Rowe, 1980).
Enzyme Inhibition and Biological Activity Studies
Dutheuil et al. (2013) utilized Ethyl-2-oxocyclopentanecarboxylate in the asymmetric synthesis of pseudodipeptides. This synthesis involved creating fluorinated pseudodipeptide analogues for use in structural studies and biological activity investigations, potentially as enzyme inhibitors (Dutheuil et al., 2013).
Synthesis of Fused Heterocycles
Zoorob, Elsherbini, and Hamama (2012) reported using Ethyl 2-oxocycloalkanecarboxylates in the synthesis of macrocyclic systems incorporating nitrogen heterocycles. This highlights the compound's role in creating complex organic structures, useful in various scientific applications (Zoorob, Elsherbini, & Hamama, 2012).
Future Directions
Future research directions could involve further exploration of the synthesis methods, chemical reactions, and potential applications of Ethyl 1-methyl-2-oxocyclopentanecarboxylate. For instance, the compound’s role in the synthesis of other compounds, such as tanikolide , could be further investigated. Additionally, the compound’s physical and chemical properties could be studied in more detail to better understand its behavior and potential uses.
Biochemical Analysis
Biochemical Properties
Ethyl 1-methyl-2-oxocyclopentanecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidation reactions catalyzed by cobalt (II) Schiff’s base complexes
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions can lead to changes in gene expression and other molecular processes, providing insights into the compound’s effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have varying effects depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell. These interactions can influence its accumulation and activity in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell, providing insights into its role in cellular processes .
properties
IUPAC Name |
ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-8(11)9(2)6-4-5-7(9)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCVGDHOSROCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280842 | |
Record name | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5453-88-3 | |
Record name | 5453-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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